Cas no 2228637-27-0 (3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)

3-(4-Amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol is a brominated phenolic compound featuring an amino-substituted oxazole moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both amino and hydroxyl groups enhances its versatility in functionalization reactions, while the bromine atom offers a handle for further derivatization via cross-coupling or nucleophilic substitution. The methoxy group contributes to stability and modulates electronic properties. Its well-defined heterocyclic core is advantageous for constructing complex molecular architectures, particularly in drug discovery for targeted bioactive molecules. The compound's purity and structural specificity ensure reproducibility in synthetic pathways.
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol structure
2228637-27-0 structure
商品名:3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
CAS番号:2228637-27-0
MF:C10H9BrN2O3
メガワット:285.094061613083
CID:6407230
PubChem ID:165783118

3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
    • EN300-1936331
    • 2228637-27-0
    • インチ: 1S/C10H9BrN2O3/c1-15-7-3-2-5(8(11)9(7)14)10-6(12)4-13-16-10/h2-4,14H,12H2,1H3
    • InChIKey: IPCZUVXFZZPJSE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C=CC=1C1=C(C=NO1)N)OC)O

計算された属性

  • せいみつぶんしりょう: 283.97965g/mol
  • どういたいしつりょう: 283.97965g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 81.5Ų

3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1936331-5.0g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
5g
$4102.0 2023-05-31
Enamine
EN300-1936331-0.1g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
0.1g
$1244.0 2023-09-17
Enamine
EN300-1936331-1.0g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
1g
$1414.0 2023-05-31
Enamine
EN300-1936331-10g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
10g
$6082.0 2023-09-17
Enamine
EN300-1936331-0.25g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
0.25g
$1300.0 2023-09-17
Enamine
EN300-1936331-0.05g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
0.05g
$1188.0 2023-09-17
Enamine
EN300-1936331-0.5g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
0.5g
$1357.0 2023-09-17
Enamine
EN300-1936331-2.5g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
2.5g
$2771.0 2023-09-17
Enamine
EN300-1936331-10.0g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
10g
$6082.0 2023-05-31
Enamine
EN300-1936331-1g
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2228637-27-0
1g
$1414.0 2023-09-17

3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 関連文献

3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenolに関する追加情報

Comprehensive Overview of 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol (CAS No. 2228637-27-0)

3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol (CAS No. 2228637-27-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. The compound belongs to the class of heterocyclic phenols, combining an oxazole ring with a brominated methoxyphenol moiety. This structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and material science.

One of the key reasons for the growing interest in 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol is its potential role in addressing modern challenges in antibiotic resistance and cancer therapeutics. Researchers are exploring its derivatives as candidates for novel antimicrobial agents, given the urgent need for new drugs to combat resistant bacterial strains. Additionally, its oxazole core is known to exhibit anti-inflammatory and antitumor properties, aligning with current trends in precision medicine and targeted therapy.

From a synthetic chemistry perspective, the presence of both bromo and amino functional groups in 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol offers versatile reactivity for further modifications. This adaptability is crucial for structure-activity relationship (SAR) studies, enabling scientists to fine-tune the compound's properties for specific applications. Recent publications highlight its use in cross-coupling reactions, a hot topic in green chemistry and catalysis, where researchers aim to reduce waste and improve efficiency.

The compound's methoxyphenol segment also contributes to its antioxidant potential, a property highly sought after in cosmeceuticals and nutraceuticals. With increasing consumer demand for natural-derived ingredients and sustainable formulations, 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol is being investigated for its ability to scavenge free radicals and protect against oxidative stress. This aligns with the broader industry shift toward bio-based chemicals and eco-friendly solutions.

In the realm of material science, the oxazole-phenol hybrid structure of this compound has shown promise in the development of advanced polymers and electronic materials. Its ability to form stable complexes with metals makes it a candidate for coordination chemistry applications, such as sensors and catalysts. These innovations are particularly relevant to the booming fields of flexible electronics and renewable energy, where functional organic molecules play a pivotal role.

Analytical characterization of 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC, ensuring high purity and accurate structural confirmation. Quality control is paramount, especially when the compound is intended for high-throughput screening or preclinical studies. As regulatory standards tighten globally, researchers emphasize the importance of reproducible synthesis and detailed documentation for such specialized chemicals.

Looking ahead, the versatility of 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol positions it as a molecule of interest across multiple disciplines. Whether in drug development, agricultural chemistry, or smart materials, its unique properties continue to inspire innovative applications. For scientists and industry professionals, staying updated on the latest research involving this compound is essential to leverage its full potential in solving contemporary scientific and technological challenges.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.